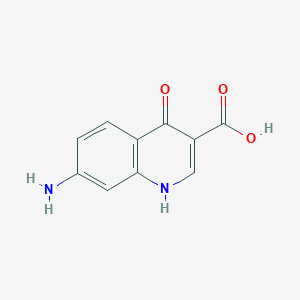

7-Amino-4-hydroxyquinoline-3-carboxylic acid

説明

7-Amino-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic compound with a molecular formula of C10H8N2O3 . It features a characteristic double-ring structure, where a benzene ring is fused with a pyridine moiety. Quinoline derivatives, including this compound, have gained significant attention due to their versatile applications in industrial and synthetic organic chemistry .

Synthesis Analysis

Several synthesis protocols exist for constructing the quinoline scaffold. Classical methods such as Gould–Jacob , Friedländer , Ptzinger , Skraup , Doebner von Miller , and Conrad Limpach have been historically employed. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the construction and functionalization of quinolines .

One specific approach involves using enaminone as a replacement for 1,3-dicarbinols, leading to improved yields in the synthesis of quinoline-4-carboxylic acid .

Molecular Structure Analysis

The molecular structure of This compound consists of a quinoline ring system with an amino group at position 7 and a hydroxy group at position 4. The carboxylic acid group is attached to the third carbon atom of the quinoline ring .

Chemical Reactions Analysis

One notable reaction involves the use of dilute HCl to prepare quinoline-4-carboxylic acid in good to excellent yields . Additionally, the azido–Cu complex can undergo reductive elimination followed by dehydrative cyclo-condensation to yield the desired quinoline .

科学的研究の応用

1. Photolabile Protecting Group for Carboxylic Acids

Brominated hydroxyquinoline, closely related to 7-amino-4-hydroxyquinoline-3-carboxylic acid, has been synthesized and used as a photolabile protecting group for carboxylic acids. It demonstrates greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it useful in biological contexts for caging groups in messengers (Fedoryak & Dore, 2002).

2. Inhibitors of Cellular Respiration

7-Substituted 4-hydroxyquinoline-3-carboxylic acids, akin to this compound, have been designed to inhibit cellular respiration. These compounds have been synthesized and evaluated for their efficacy in inhibiting respiration in Ehrlich ascites cells and malate dehydrogenase, an intracellular target enzyme (Shah & Coats, 1977).

3. Synthesis and Effects on Behavior in Mice

Derivatives of tetrahydroisoquinoline-3-carboxylic acids, similar in structure to this compound, have been synthesized and observed to transiently increase the locomotor activity of mice after peripheral injection. Some of these compounds, including 7-hydroxy and 7-hydroxy-6-methoxy derivatives, are found naturally in rat brains and may play a physiological role (Nakagawa, Nihonmatsu, Ohta, & Hirobe, 1996).

4. Challenges in Amino Acid Coupling

The coupling of amino acids to compounds like 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, which is structurally related to this compound, has been found to be challenging. Effective strategies for overcoming these difficulties have been identified, contributing to the synthesis of complex peptides (Bozsó, Tóth, Murphy, & Lovas, 2000).

5. Anticancer Activity

A study focusing on the synthesis of 4-substituted-3-hydroxyquinolin-2(1H)-ones, which share a core structure with this compound, revealed their potential as anticancer agents. These compounds exhibited significant activity against various cancer cell lines, highlighting the therapeutic potential of such structures (Paterna, Padanha, Russo, Frade, Faustino, & Gois, 2020).

6. Excited-State Double Proton Transfer Reaction

Research on 7-hydroxyquinoline-8-carboxylic acid, closely related to this compound, demonstrates its unique excited-state intramolecular double proton transfer (ESIDPT) capability. This characteristic is useful for understanding proton relay systems and has implications for chemical sensing and molecular electronics (Tang et al., 2011).

将来の方向性

Future research could explore the biological and pharmaceutical activities of quinolines and their derivatives. Investigating their potential as drug leads, understanding their interactions with biological targets, and optimizing their synthesis methods are promising avenues for further exploration .

特性

IUPAC Name |

7-amino-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDOOBVSZJRXFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

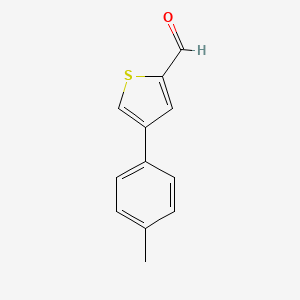

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{2-[(2-fluorobenzyl)thio]ethyl}acetamide](/img/structure/B3288783.png)

![Cyclopropanecarboxamide, 1-amino-2-ethenyl-N-[(1-methylcyclopropyl)sulfonyl]-, hydrochloride (1:1), (1R,2S)-](/img/structure/B3288812.png)

![(2-Methylimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B3288831.png)

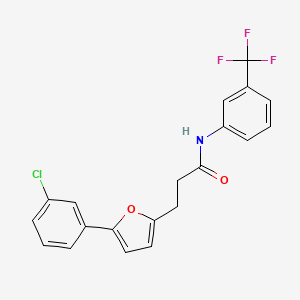

![N-(2-methylphenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide](/img/structure/B3288838.png)

![N-(2-chlorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide](/img/structure/B3288839.png)